AZM475271: A Dual Inhibitor of Src and TGF-β Signaling Pathways
AZM475271: A Dual Inhibitor of Src and TGF-β Signaling Pathways
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZM475271, a potent, orally active small molecule inhibitor. Initially developed as a selective Src family kinase inhibitor, emerging evidence has revealed its dual role in also potently inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide details the molecular targets of AZM475271, its effects on key signaling cascades, and the experimental evidence supporting its mechanism of action, presented in a format tailored for researchers and drug development professionals.
Core Mechanism of Action
AZM475271 exerts its anti-tumor effects through the targeted inhibition of two critical signaling pathways implicated in cancer progression: the Src and TGF-β pathways.
1. Inhibition of Src Family Kinases:
AZM475271 is a selective inhibitor of Src family kinases, with potent activity against c-Src, Lck, and c-yes.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] In many cancers, Src is aberrantly activated, leading to uncontrolled tumor growth and metastasis. AZM475271 inhibits the phosphorylation of c-Src kinase, thereby blocking its downstream signaling cascades.[1]
2. Inhibition of the TGF-β Signaling Pathway:
In addition to its effects on Src, AZM475271 has been shown to be a potent inhibitor of TGF-β-mediated cellular responses.[5][6][7] The TGF-β pathway is a complex signaling network that can act as both a tumor suppressor in the early stages of cancer and a promoter of metastasis in later stages.[8] AZM475271 has been demonstrated to inhibit TGF-β-induced Smad and p38 mitogen-activated protein kinase (MAPK) phosphorylation, Smad-dependent transcriptional activation, and cellular processes such as epithelial-mesenchymal transition (EMT) and cell motility.[5][6][7] While the precise mechanism of its anti-TGF-β effect is still under investigation, it is suggested that AZM475271 may function as a dual Src/TGF-β inhibitor.[5][6]
Quantitative Data
The inhibitory activity of AZM475271 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.
| Target Kinase | IC50 (µM) | Reference |
| c-Src | 0.01 | [1] |
| Lck | 0.03 | [1] |
| c-yes | 0.08 | [1] |
| Cell Line | Assay | Effect | IC50/Concentration | Reference |
| c-Src transfected 3T3 cells | Proliferation | Inhibition | IC50 = 0.53 µM (24h) | [1] |
| A549 (Lung Carcinoma) | Proliferation | Inhibition | IC50 = 0.48 µM (72h) | [1] |
| L3.6pl (Pancreatic Carcinoma) | Proliferation | No significant effect below 15 µM | 1-20 µM (48h) | [1] |
| L3.6pl (Pancreatic Carcinoma) | Apoptosis | Induction | 5 µM (12h) | [1] |
| L3.6pl (Pancreatic Carcinoma) | Migration | Inhibition | 0.1-5 µM (4h) | [1] |
| Panc-1 (Pancreatic Carcinoma) | TGF-β1-induced chemokinesis | Blocked in a dose-dependent fashion | Not specified | [5] |
| MDA-MB 231, MDA-MB 468, MCF7 (Breast Cancer) | Mammosphere formation | Used as a Src inhibitor control | 10 µM | [9] |
Signaling Pathways
The dual inhibitory action of AZM475271 impacts two major signaling pathways crucial for cancer progression.
Src Signaling Pathway Inhibition
AZM475271 directly inhibits the kinase activity of Src, leading to the downregulation of its downstream effectors. This disrupts multiple oncogenic processes.
TGF-β Signaling Pathway Inhibition
AZM475271 also interferes with the TGF-β signaling cascade, preventing the pro-metastatic effects of TGF-β in advanced cancers.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of AZM475271.
In Vitro Assays
1. Kinase Inhibition Assay:
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Objective: To determine the inhibitory activity of AZM475271 against specific kinases.
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Methodology: The IC50 values for c-Src, Lck, and c-yes were determined using enzymatic assays. While the specific proprietary assay details are not publicly available, such assays typically involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.
2. Cell Proliferation Assay:
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Objective: To assess the effect of AZM475271 on the growth of cancer cell lines.
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Methodology:
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Cancer cell lines (e.g., A549, c-Src transfected 3T3) are seeded in 96-well plates.
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Cells are treated with a range of concentrations of AZM475271 or vehicle control.
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After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
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The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value.[1]
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3. Western Blot Analysis:
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Objective: To determine the effect of AZM475271 on the phosphorylation status of key signaling proteins.
-
Methodology:
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Cells are treated with AZM475271 for a specified time.
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Cell lysates are prepared, and protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
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The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Src, Src, p-Smad2, Smad2).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using a chemiluminescent substrate.
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4. Cell Migration and Invasion Assays:
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Objective: To evaluate the effect of AZM475271 on the migratory and invasive potential of cancer cells.
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Methodology (Migration):
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A wound-healing assay or a Boyden chamber assay can be used.
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In a wound-healing assay, a scratch is made in a confluent monolayer of cells, which are then treated with AZM475271. The rate of wound closure is monitored over time.
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In a Boyden chamber assay, cells are seeded in the upper chamber of a transwell insert and treated with AZM475271. The number of cells that migrate to the lower chamber is quantified.
-
-
Methodology (Invasion):
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A Boyden chamber assay is used with the transwell insert coated with a basement membrane extract (e.g., Matrigel).
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The number of cells that invade through the matrix and migrate to the lower chamber is quantified.
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5. Luciferase Reporter Assay:
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Objective: To measure the effect of AZM475271 on TGF-β-dependent transcriptional activation.
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Methodology:
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Cells are transfected with a reporter plasmid containing a TGF-β-responsive promoter element driving the expression of a luciferase gene.
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The transfected cells are treated with TGF-β in the presence or absence of AZM475271.
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Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of AZM475271 indicates inhibition of the TGF-β signaling pathway.[5]
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In Vivo Models
1. Xenograft Tumor Growth Studies:
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Objective: To assess the anti-tumor efficacy of AZM475271 in a living organism.
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Methodology:
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Human cancer cells (e.g., L3.6pl pancreatic cancer cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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AZM475271 is administered orally, and tumor growth is monitored by measuring tumor volume with calipers at regular intervals.[1]
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At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
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2. Metastasis Models:
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Objective: To evaluate the effect of AZM475271 on the metastatic spread of cancer.
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Methodology:
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Orthotopic implantation of cancer cells into the relevant organ (e.g., pancreas) or intravenous injection of cancer cells can be used to model metastasis.
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Treatment with AZM475271 is initiated, and the development of metastases in distant organs (e.g., liver, lungs) is monitored using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or histological analysis of tissues at the end of the study.
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Conclusion
AZM475271 is a promising anti-cancer agent with a dual mechanism of action targeting both the Src and TGF-β signaling pathways. Its ability to inhibit key drivers of tumor proliferation, survival, migration, and metastasis provides a strong rationale for its further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers in their ongoing efforts to understand and exploit the therapeutic potential of AZM475271.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor AZM475271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 7. research.uni-luebeck.de [research.uni-luebeck.de]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
